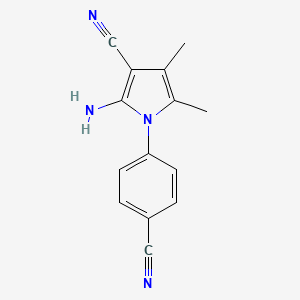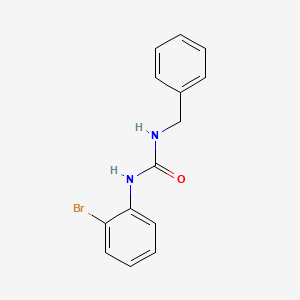![molecular formula C21H16BrN3O3 B4584978 5-bromo-2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4584978.png)
5-bromo-2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
Descripción general
Descripción
The compound belongs to a class of chemicals with significant pharmacological potential. Its structure suggests it could interact with various biological targets, influencing dopaminergic and serotonergic pathways, which are critical in neuropsychiatric disorders and other diseases.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies, focusing on benzamides and their derivatives with potential antipsychotic, anticancer, and neuroleptic activities. For example, Högberg et al. (1990) discussed the synthesis of benzamides and their evaluation for antidopaminergic properties, highlighting the importance of structural modifications on biological activity (Högberg et al., 1990).
Molecular Structure Analysis
The molecular structure, including crystal and molecular structures, plays a crucial role in the pharmacological profile of compounds. Anuradha et al. (2014) provided insights into the crystal structure of benzamide derivatives, demonstrating the impact of molecular geometry on biological interactions (Anuradha et al., 2014).
Chemical Reactions and Properties
Chemical reactions and properties of benzamide derivatives have been extensively studied to understand their reactivity and interaction with biological targets. Hirokawa et al. (2000) described the efficient synthesis of benzamide derivatives with potent activities against dopamine D2 and D3 receptors (Hirokawa et al., 2000).
Aplicaciones Científicas De Investigación
Potential Antipsychotic Agents
- Research has identified compounds related to 5-bromo-2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide demonstrating potent antipsychotic properties. One such compound, 5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, showed both in vitro and in vivo efficacy, with a potential for lower extrapyramidal side effects at effective doses (Högberg et al., 1990).
Synthesis and Medicinal Chemistry
- Studies have focused on synthesizing analogs of this compound, exploring their potential as medicinal agents. For example, the practical synthesis of an orally active CCR5 antagonist was developed using a derivative of the compound (Ikemoto et al., 2005).
Anti-Inflammatory and Analgesic Agents
- Novel derivatives of this compound were synthesized and evaluated for their cyclooxygenase inhibition and analgesic and anti-inflammatory activities. Some derivatives showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Receptor Binding Studies
- Compounds structurally related to this compound have been synthesized for receptor binding studies, exploring their interaction with dopamine D2 and D3 and serotonin-3 receptors (Hirokawa et al., 2000).
Antiviral Activity
- Some benzamide derivatives have been synthesized and tested for their antiviral activities, particularly against retroviruses, showing promising results in cell culture (Hocková et al., 2003).
Antioxidant Properties
- Bromophenols structurally similar to the compound have been isolated from marine algae and evaluated for their antioxidant activities. These compounds demonstrated potent activities stronger than some standard antioxidants (Li et al., 2011).
Propiedades
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3/c1-12-8-14(22)9-16(19(12)27-2)20(26)24-15-5-6-18-17(10-15)25-21(28-18)13-4-3-7-23-11-13/h3-11H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBXOJIXJPOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)

![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)
![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)
![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4584937.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4584939.png)
![{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4584948.png)
![N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4584955.png)

![3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4584970.png)

